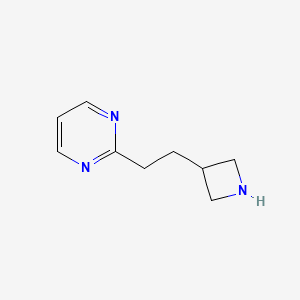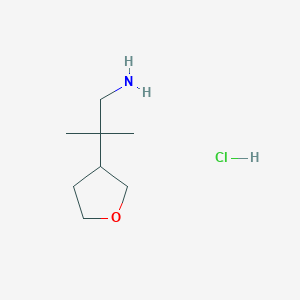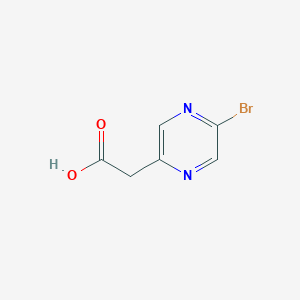
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation of cyclohexenone with malonic acid, followed by decarboxylation and amination. The reaction conditions typically include the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of cyclohexenone derivatives followed by amination. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amino acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amino acids.
Substitution: Formation of N-substituted amino acids.
Scientific Research Applications
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced solubility and photoluminescence.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The cyclohexene ring and amino acid moiety allow for versatile binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-1-en-1-yl)acetic acid: Similar structure but lacks the amino group.
Cyclohexenone: A precursor in the synthesis of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid.
Poly[2-(cyclohex-2-en-1-yl)aniline]: A polymer derivative with different applications.
Uniqueness
This compound is unique due to its chiral center and the presence of both an amino group and a cyclohexene ring
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-cyclohex-2-en-1-ylacetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11)/t6?,7-/m1/s1 |
InChI Key |
PYQPZOZULLHXKK-COBSHVIPSA-N |
Isomeric SMILES |
C1CC=CC(C1)[C@H](C(=O)O)N |
Canonical SMILES |
C1CC=CC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



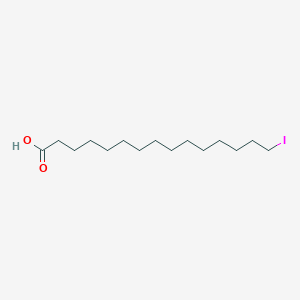
![2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B15277955.png)
![(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine](/img/structure/B15277957.png)

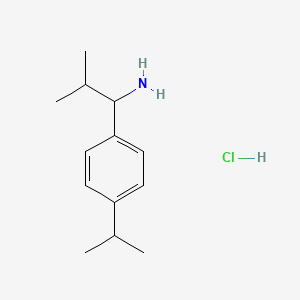
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)

![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
